(5Z)-5-(1H-indol-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety, a methylidene group, and a diazinane ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method is favored for its efficiency and the ability to produce indole derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields . The use of continuous flow reactors can also optimize the production process by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various indole derivatives .
Scientific Research Applications
(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The compound’s unique structure allows it to participate in multiple biochemical pathways, influencing cellular processes and exhibiting biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylcarbonyl)glycine: Shares the indole moiety but differs in its overall structure and functional groups.
2-{[hydroxy(6-hydroxy-1H-indol-3-yl)methylidene]amino}acetic acid: Another indole derivative with distinct chemical properties.
Uniqueness
(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of an indole moiety with a diazinane ring, providing a distinct set of chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C20H15N3O2S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O2S/c1-12-6-8-14(9-7-12)23-19(25)16(18(24)22-20(23)26)10-13-11-21-17-5-3-2-4-15(13)17/h2-11,25H,1H3,(H,22,24,26)/b13-10+ |
InChI Key |
SQPNINCICWDRGI-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
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